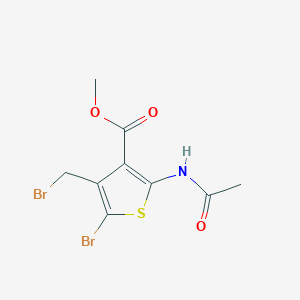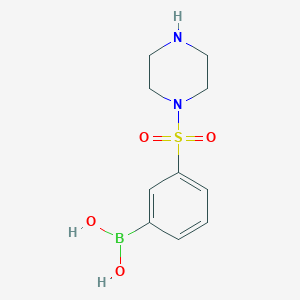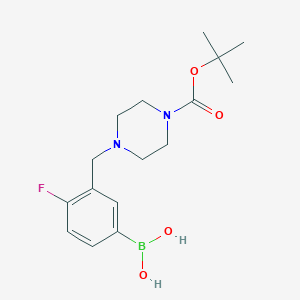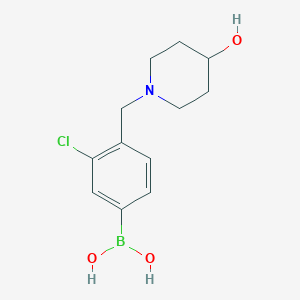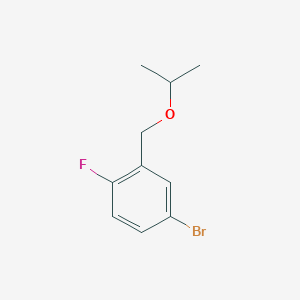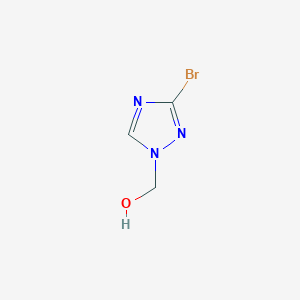
(3-bromo-1H-1,2,4-triazol-1-yl)méthanol
Vue d'ensemble
Description
“(3-bromo-1H-1,2,4-triazol-1-yl)methanol” is a chemical compound with the molecular formula C3H4BrN3O and a molecular weight of 177.99 .
Molecular Structure Analysis
The molecular structure of “(3-bromo-1H-1,2,4-triazol-1-yl)methanol” consists of 12 atoms: 4 Hydrogen atoms, 3 Carbon atoms, 3 Nitrogen atoms, 1 Oxygen atom, and 1 Bromine atom .Applications De Recherche Scientifique
Chimie de coordination
3-Bromo-1H-1,2,4-triazole: sert de ligand pour les métaux de transition, formant des complexes de coordination . Ces complexes sont essentiels à l'étude des propriétés des métaux de transition et sont utilisés en catalyse, en science des matériaux et dans la synthèse de nanomatériaux. Les groupes bromo et triazole améliorent la capacité du composé à se coordonner aux métaux, conduisant à la formation de complexes avec des géométries et des propriétés uniques.
Catalyseur de synthèse organique
Le cycle triazole peut agir comme catalyseur en synthèse organique, en particulier dans le transfert des groupes acyles . Cette activité catalytique est essentielle pour la synthèse de divers esters et amides, qui sont des éléments constitutifs fondamentaux de la chimie organique. La présence du groupe bromo peut affiner davantage ses capacités catalytiques, ce qui en fait un réactif précieux dans la synthèse de molécules organiques complexes.
Recherche anticancéreuse
Les triazoles, y compris des dérivés comme le (3-bromo-1H-1,2,4-triazol-1-yl)méthanol, ont montré un potentiel en recherche anticancéreuse . Ils peuvent former des liaisons non covalentes avec les enzymes et les récepteurs, perturbant la fonction des cellules cancéreuses. La recherche sur ces composés pourrait conduire au développement de nouveaux médicaments anticancéreux avec une efficacité améliorée et des effets secondaires réduits.
Applications antimicrobiennes
La structure centrale du triazole est connue pour posséder des propriétés antimicrobiennes . Ainsi, le This compound pourrait être utilisé dans le développement de nouveaux antibiotiques ou agents antifongiques. Sa capacité à interagir avec les enzymes et les récepteurs microbiens en fait un candidat pour le traitement de diverses infections bactériennes et fongiques.
Science des matériaux
En science des matériaux, les dérivés du triazole sont étudiés pour leur potentiel dans la création de nouveaux matériaux avec des propriétés souhaitables telles que la conductivité, la flexibilité et la résistance . La structure unique du This compound peut contribuer au développement de matériaux avancés à utiliser dans l'électronique, les revêtements et d'autres applications industrielles.
Chimie supramoléculaire
Les triazoles sont des composants clés de la chimie supramoléculaire en raison de leur capacité à participer à des liaisons hydrogène et des interactions dipolaires . Le This compound peut être utilisé pour construire des assemblages moléculaires complexes, qui sont fondamentaux dans la création de machines moléculaires, de capteurs et de systèmes d'administration de médicaments.
Mécanisme D'action
Target of Action
It is known that triazole derivatives, such as (3-bromo-1h-1,2,4-triazol-1-yl)methanol, often target enzymes like aromatase . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, a key enzyme involved in drug metabolism .
Mode of Action
The mode of action of (3-bromo-1H-1,2,4-triazol-1-yl)methanol involves its interaction with its targets, leading to changes in their function. For instance, in the case of aromatase, the compound’s nitrogen atoms bind to the iron in the heme moiety of the enzyme, potentially altering its activity .
Biochemical Pathways
It is known that triazole derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These effects suggest that (3-bromo-1H-1,2,4-triazol-1-yl)methanol may interact with multiple biochemical pathways.
Pharmacokinetics
It is known that the ability of triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
Given the broad range of biological activities associated with triazole derivatives , it is likely that (3-bromo-1H-1,2,4-triazol-1-yl)methanol could have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the compounds synthesized from triazole derivatives are thermally stable , suggesting that (3-bromo-1H-1,2,4-triazol-1-yl)methanol may also exhibit stability under various environmental conditions.
Analyse Biochimique
Biochemical Properties
(3-bromo-1H-1,2,4-triazol-1-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen bonds and hydrophobic interactions with amino acid residues in proteins, influencing their structure and function . These interactions can modulate enzyme activity, potentially leading to inhibition or activation of specific biochemical pathways.
Cellular Effects
The effects of (3-bromo-1H-1,2,4-triazol-1-yl)methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can affect cell signaling by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, (3-bromo-1H-1,2,4-triazol-1-yl)methanol exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their function . This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-bromo-1H-1,2,4-triazol-1-yl)methanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of (3-bromo-1H-1,2,4-triazol-1-yl)methanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed . These effects can include cellular toxicity, disruption of metabolic pathways, and alterations in normal cellular function. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
(3-bromo-1H-1,2,4-triazol-1-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolic intermediates. These interactions can have significant effects on cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of (3-bromo-1H-1,2,4-triazol-1-yl)methanol within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s availability and activity, determining its overall biological effects.
Subcellular Localization
The subcellular localization of (3-bromo-1H-1,2,4-triazol-1-yl)methanol is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
(3-bromo-1,2,4-triazol-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrN3O/c4-3-5-1-7(2-8)6-3/h1,8H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLFYCKYTUCQAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



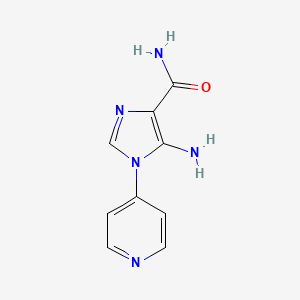
![{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}methanol](/img/structure/B1446045.png)
![[(Octahydro-2H-quinolizin-1-ylmethyl)thio]acetic acid hydrochloride](/img/structure/B1446047.png)


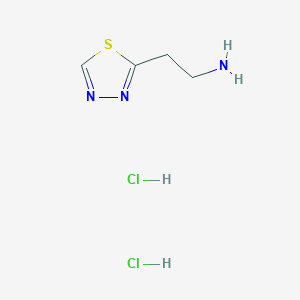

![(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B1446057.png)
